{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine
Overview
Description
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine is a chemical compound with a unique structure that combines a nitropyridine moiety with a phenylamine group.
Scientific Research Applications
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of materials for organic electronics and other advanced materials.
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis . These compounds have also shown promising fungicidal activity .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis and demonstrated excellent fungicidal activity . This suggests that {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine might have similar effects.
Biochemical Analysis
Biochemical Properties
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various degradation products . These degradation products can have different biological activities, which may contribute to the observed temporal effects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed in some studies, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways of this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine typically involves the reaction of 3-nitropyridine with phenol derivatives under specific conditions. One common method includes the use of N-nitropyridinium ion, which is formed by reacting pyridine with dinitrogen pentoxide in an organic solvent. This ion is then reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The nitro group in the pyridine ring can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine: Unique due to the combination of nitropyridine and phenylamine moieties.
Pyrimidinamine derivatives containing pyridin-2-yloxy moiety: These compounds also exhibit significant biological activity and are used in agricultural applications.
3-nitropyridine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Properties
IUPAC Name |
3-(3-nitropyridin-2-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBCZXYGNFDGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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